molecular formula C7H9Cl3N2O B1464035 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1202-15-9

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No. B1464035
CAS RN: 1202-15-9
M. Wt: 243.5 g/mol
InChI Key: KRRACYOJIXTBRN-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole, also known as TBTO, is a heterocyclic compound that has been widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBTO is also a potent biocide, with an ability to inhibit the growth of bacteria, fungi, and other microorganisms. It has been used in the preservation of food, water, and other materials, as well as in the control of pests. Additionally, TBTO has been studied for its potential medicinal properties, such as its ability to act as an antioxidant, anti-inflammatory, and antiviral agent.

Scientific Research Applications

Ultrasound-Promoted Synthesis

The use of ultrasound irradiation has been explored to synthesize 1,2,4-oxadiazoles, including derivatives of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole, offering better yields and shorter reaction times compared to conventional methods. This technique shows promise for the preparation of 1,2,4-oxadiazoles with various aryl or alkyl groups attached, highlighting the versatility and efficiency of this method in synthetic chemistry (Bretanha et al., 2011).

Structural and Chemical Behavior Studies

Research on the structural and chemical behaviors of 1,2,4-oxadiazole derivatives, including 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole, has been conducted. These studies encompass investigations into their behavior in various media, contributing to the understanding of their stability, decomposition processes, and potential applications in the development of novel compounds with desirable properties (Zelenov et al., 2008).

Antitumor Activity

The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives, including those related to 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole, for their antitumor activity have been reported. By incorporating bioactive moieties and modifying the lipophilicity of molecules, researchers aim to improve their transport across cell wall barriers, indicating the potential of these compounds in cancer therapy (Maftei et al., 2016).

Environmental and Analytical Applications

Studies on the determination of oxadiazon and related compounds in environmental samples demonstrate the relevance of 1,2,4-oxadiazole derivatives in analytical chemistry. These studies focus on developing methods for detecting residues in agricultural products, showcasing the environmental impact and the necessity for monitoring these compounds (Fenoll et al., 2008).

Novel Building Blocks in Medicinal Chemistry

The development of derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate demonstrates the utility of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole as a versatile building block in medicinal chemistry. These derivatives are designed to be integrated into biologically relevant molecules, highlighting the compound's significance in the synthesis of new therapeutic agents (Jakopin, 2018).

properties

IUPAC Name

3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-6(2,3)4-11-5(13-12-4)7(8,9)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRACYOJIXTBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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